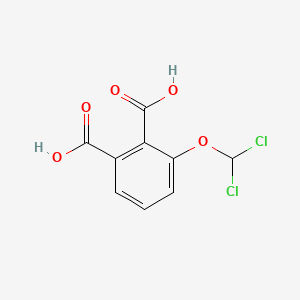![molecular formula C15H14Cl2N2O2 B14315224 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide CAS No. 106314-05-0](/img/structure/B14315224.png)
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a methoxy group attached to a pyridine ring, and a methyl group attached to the nitrogen atom of the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is reacted with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Amidation: The 2,4-dichlorobenzoyl chloride is then reacted with N-methylamine to form 2,4-dichloro-N-methylbenzamide.
Methoxylation: The N-methylbenzamide is further reacted with methoxy(pyridin-3-yl)methyl chloride in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of amines.
科学研究应用
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichloro-N-methylbenzamide: Lacks the methoxy(pyridin-3-yl)methyl group, resulting in different chemical properties and applications.
2,4-Dichloro-N-[methoxy(pyridin-2-yl)methyl]-N-methylbenzamide: Similar structure but with the methoxy group attached to the 2-position of the pyridine ring, leading to variations in reactivity and biological activity.
2,4-Dichloro-N-[methoxy(pyridin-4-yl)methyl]-N-methylbenzamide:
Uniqueness
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.
属性
CAS 编号 |
106314-05-0 |
|---|---|
分子式 |
C15H14Cl2N2O2 |
分子量 |
325.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-19(15(21-2)10-4-3-7-18-9-10)14(20)12-6-5-11(16)8-13(12)17/h3-9,15H,1-2H3 |
InChI 键 |
IZNLCMJCBUOMRT-UHFFFAOYSA-N |
规范 SMILES |
CN(C(C1=CN=CC=C1)OC)C(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


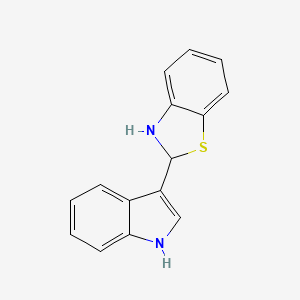
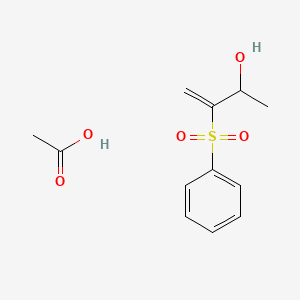
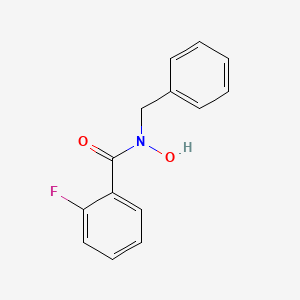

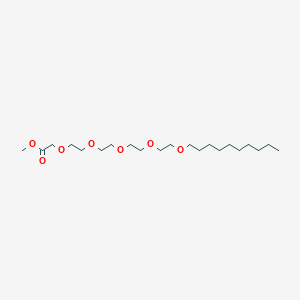
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)

![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
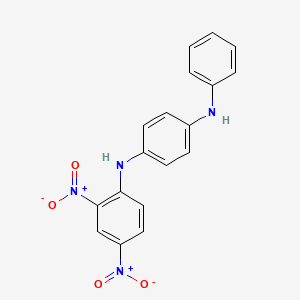


![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
